2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene
Overview
Description
2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and one difluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
It is known that difluoromethylation processes, which this compound is involved in, have been used to modify large biomolecules such as proteins .
Mode of Action
The compound’s mode of action involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process is achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The compound’s interaction with its targets results in the formation of these bonds, leading to the modification of the target molecules.
Biochemical Pathways
The compound’s involvement in difluoromethylation processes suggests that it may play a role in the modification of biochemical pathways involving the targets it interacts with .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 12812 , may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s role in difluoromethylation processes suggests that it may lead to the modification of target molecules, potentially altering their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of a pre-existing trifluoromethylated benzene derivative. This can be achieved through the use of difluorocarbene reagents, which react with the benzene ring under specific conditions to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to handle the reagents and conditions required.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Substitution: The compound can undergo substitution reactions where one or more of the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced products .
Scientific Research Applications
2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Contains only trifluoromethyl groups and lacks the difluoromethyl group.
Difluoromethylbenzene: Contains only a difluoromethyl group and lacks the trifluoromethyl groups.
Hexafluorobenzene: Contains six fluorine atoms attached to the benzene ring.
Uniqueness
2-(Difluoromethyl)-1,4-bis(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethyl)-1,4-bis(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8/c10-7(11)5-3-4(8(12,13)14)1-2-6(5)9(15,16)17/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVMCFUYTTXKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214876 | |
Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-83-9 | |
Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-(difluoromethyl)-1,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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